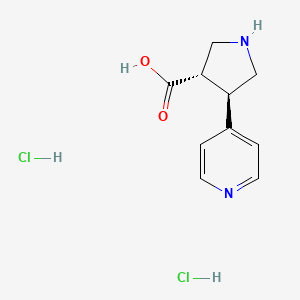![molecular formula C18H22FN5O2S B2590444 5-((3-Fluorophényl)(4-(2-hydroxyéthyl)pipérazin-1-yl)méthyl)-2-méthylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851810-50-9](/img/structure/B2590444.png)
5-((3-Fluorophényl)(4-(2-hydroxyéthyl)pipérazin-1-yl)méthyl)-2-méthylthiazolo[3,2-b][1,2,4]triazol-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((3-Fluorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C18H22FN5O2S and its molecular weight is 391.47. The purity is usually 95%.
BenchChem offers high-quality 5-((3-Fluorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-((3-Fluorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Recherche Antivirale
Les dérivés de l'indole, qui partagent des similitudes structurales avec notre composé, ont été rapportés comme possédant des activités antivirales . Le groupe fluorophényle et le cycle pipérazine présents dans le composé pourraient potentiellement interagir avec les protéines virales, inhibant la réplication du virus. Cela en fait un candidat pour une exploration plus approfondie dans le développement de médicaments antiviraux.
Études Anti-inflammatoires
Des composés avec des structures d'indole et de pipérazine ont montré des propriétés anti-inflammatoires . Le composé en question pourrait être étudié pour son efficacité à réduire l'inflammation, contribuant potentiellement aux traitements des maladies inflammatoires.
Activité Anticancéreuse
Des dérivés de l'indole ont été identifiés avec des activités anticancéreuses . La capacité du composé à se lier avec une forte affinité à plusieurs récepteurs pourrait être exploitée pour explorer son potentiel comme agent thérapeutique dans le traitement du cancer.
Applications Antimicrobiennes
Les composants structurels du composé suggèrent des propriétés antimicrobiennes possibles. La recherche pourrait se concentrer sur son efficacité contre diverses souches bactériennes et fongiques, contribuant au domaine des antibiotiques et des antifongiques .
Potentiel Antituberculeux
Compte tenu de l'activité biologique de composés similaires, il est possible que ce composé puisse agir contre les bactéries causant la tuberculose. Cette application serait particulièrement précieuse dans la recherche de nouveaux médicaments antituberculeux .
Recherche Antidiabétique
Des dérivés de l'indole ont été associés à des effets antidiabétiques . Le composé pourrait être étudié pour son potentiel à réguler la glycémie, offrant une nouvelle voie pour la gestion du diabète.
Études Antimalariques
La structure du composé laisse entrevoir la possibilité d'une activité antimalarique. Il pourrait être testé contre diverses étapes du cycle de vie du parasite du paludisme, dans le but de contribuer au traitement et à la prévention du paludisme .
Recherche Neuropharmacologique
Les dérivés de la pipérazine sont connus pour leur large éventail d'activités biologiques et pharmaceutiques, y compris les effets neuropharmacologiques . Ce composé pourrait être étudié pour ses effets potentiels sur le système nerveux central, conduisant éventuellement à de nouveaux traitements des troubles neurologiques.
Propriétés
IUPAC Name |
5-[(3-fluorophenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN5O2S/c1-12-20-18-24(21-12)17(26)16(27-18)15(13-3-2-4-14(19)11-13)23-7-5-22(6-8-23)9-10-25/h2-4,11,15,25-26H,5-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYUANOSAHGRZAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)F)N4CCN(CC4)CCO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Chloro-1-(4-methoxyphenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2590363.png)
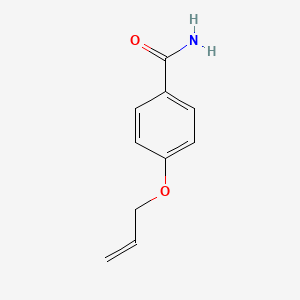
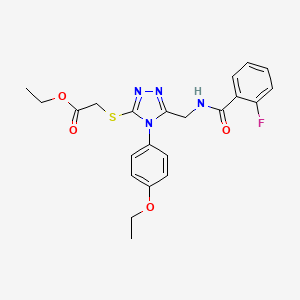
![5,6-dichloro-N-[3-(cyclopropylcarbamoyl)phenyl]pyridine-3-carboxamide](/img/structure/B2590369.png)

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-(4-methylbenzoyl)benzoate](/img/structure/B2590371.png)
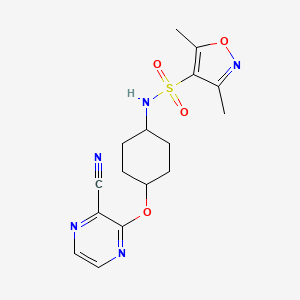
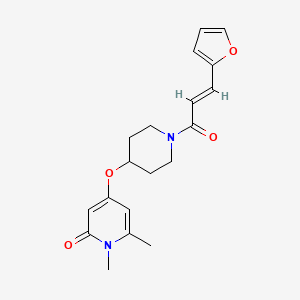

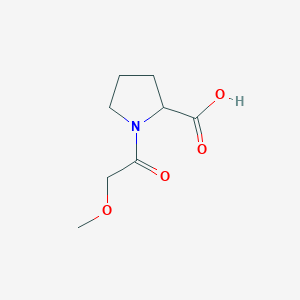
![5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(2-fluorophenethyl)-1H-pyrrol-3(2H)-one](/img/structure/B2590378.png)
